

2-Phenylquinoline-7-carbaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carbaldehyde

Cat. No.: B1452048

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An In-depth Technical Guide to 2-Phenylquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of **2-Phenylquinoline-7-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Molecular Data

The fundamental molecular characteristics of **2-Phenylquinoline-7-carbaldehyde** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

Property	Value
Molecular Formula	C ₁₆ H ₁₁ NO
Molecular Weight	233.27 g/mol
Exact Mass	233.084 g/mol
CAS Number	867162-43-4

Hypothetical Synthesis Protocol

While specific experimental procedures for the synthesis of **2-Phenylquinoline-7-carbaldehyde** are not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be designed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is widely used for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylquinoline-7-carbaldehyde

This protocol outlines the synthesis of **2-Phenylquinoline-7-carbaldehyde** from 2-chloroquinoline-7-carbaldehyde and phenylboronic acid.

Materials:

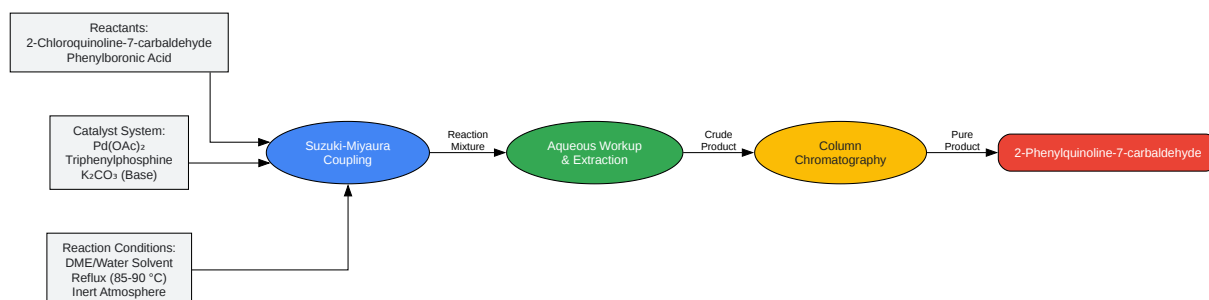
- 2-Chloroquinoline-7-carbaldehyde
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,2-Dimethoxyethane (DME)
- Water (degassed)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloroquinoline-7-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
- **Catalyst Addition:** Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
- **Solvent Addition:** Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and degassed water.
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
- **Reaction:** Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **2-Phenylquinoline-7-carbaldehyde**.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling reaction for the synthesis of **2-Phenylquinoline-7-carbaldehyde**.



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